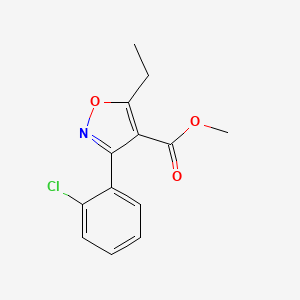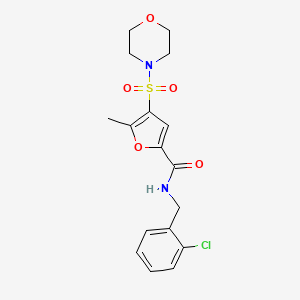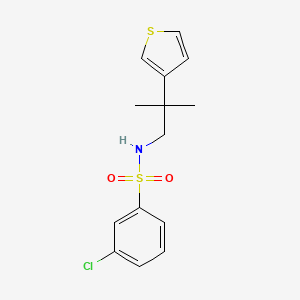![molecular formula C22H13Cl2N3O2S B2910484 2-chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide CAS No. 866144-00-5](/img/structure/B2910484.png)
2-chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide (hereafter referred to as 2-CN-2-CB-N-4-2T-2PBC) is a synthetic compound that has a wide range of applications in the scientific research field. It is a type of organic compound, which is composed of a benzene ring with two nitrogen atoms and two chlorine atoms, along with a carboxamide group. This compound has also been studied for its potential use as a drug, but its use as a drug has not been approved yet.
Mechanism of Action
2-CN-2-CB-N-4-2T-2PBC has been studied for its potential use as a drug, but its exact mechanism of action is not yet known. However, it is believed that this compound may act as a pro-drug, which means that it may be converted into an active form by an enzyme in the body, which then acts on the target cell or tissue. It is also believed that this compound may act as an inhibitor of certain enzymes, which may be involved in the development of certain diseases.
Biochemical and Physiological Effects
2-CN-2-CB-N-4-2T-2PBC has been studied for its potential use as a drug, but its exact biochemical and physiological effects are not yet known. However, it is believed that this compound may act as an antioxidant, which means that it may help to protect cells from damage caused by free radicals. It is also believed that this compound may act as an anti-inflammatory agent, which means that it may help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
2-CN-2-CB-N-4-2T-2PBC has several advantages and limitations for use in laboratory experiments. One of the advantages of using this compound is that it is relatively easy to synthesize, and it is also relatively inexpensive. Additionally, this compound is stable and can be stored for a long period of time without decomposing. However, one of the limitations of using this compound is that it is not water soluble, which means that it must be dissolved in an organic solvent before it can be used in experiments.
Future Directions
There are several potential future directions for the use of 2-CN-2-CB-N-4-2T-2PBC in scientific research. One potential direction is to further study its potential use as a drug, as well as its potential use as an anti-cancer agent, an anti-inflammatory agent, and an antioxidant. Additionally, further research could be conducted to study the biochemical and physiological effects of this compound, as well as its potential use in the treatment of neurological disorders. Finally, further research could be conducted to improve the synthesis methods for this compound, as well as to develop new methods for its use in laboratory experiments.
Synthesis Methods
2-CN-2-CB-N-4-2T-2PBC can be synthesized using a variety of methods, including the Suzuki reaction and the Sonogashira coupling reaction. The Suzuki reaction involves the reaction of an organic halide with an organoboron compound, while the Sonogashira coupling reaction involves the reaction of an organic halide with an organopalladium compound. Both of these reactions require the use of a catalyst, such as palladium or copper, and the reactions are usually carried out in an organic solvent, such as dichloromethane or dimethylformamide.
Scientific Research Applications
2-CN-2-CB-N-4-2T-2PBC has a wide range of applications in the scientific research field. It has been studied for its potential use as a drug, but its use as a drug has not been approved yet. It has also been studied for its potential use as an anti-cancer agent, as an anti-inflammatory agent, and as an antioxidant. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
2-chloro-N-(2-chlorobenzoyl)-N-(4-thiophen-2-ylpyrimidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O2S/c23-16-8-3-1-6-14(16)20(28)27(21(29)15-7-2-4-9-17(15)24)22-25-12-11-18(26-22)19-10-5-13-30-19/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYUVURHQPTNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(C2=NC=CC(=N2)C3=CC=CS3)C(=O)C4=CC=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2910401.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2910403.png)

![4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2910406.png)

![Tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate](/img/structure/B2910412.png)
![(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2910413.png)


![N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2910416.png)

![2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2910420.png)
![2-(2-(2,4-dimethylphenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2910421.png)
![2-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2910422.png)